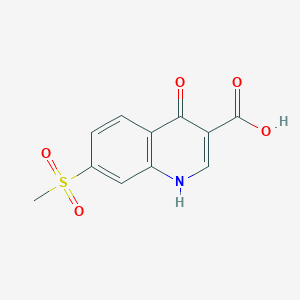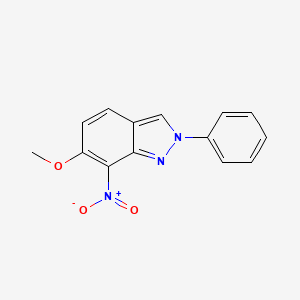![molecular formula C18H28N2 B11851429 1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)
1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] is a complex organic compound characterized by its unique spiro structure, which involves a piperidine ring fused to a quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
The synthesis of 1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] typically involves several steps, starting from readily available precursors. One common synthetic route includes the acylation of 1-benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinolines], followed by an intramolecular acyl transfer process. The reaction conditions often involve the use of formic acid and palladium on carbon (HCOONH4/Pd/C) as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to natural alkaloids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may influence various signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] can be compared to other spiro compounds, such as:
- 1-Benzyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]
- 1-Methyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]
- 1-Ethyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The neopentyl group in 1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] provides unique steric and electronic properties, distinguishing it from its analogs .
Eigenschaften
Molekularformel |
C18H28N2 |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1'-(2,2-dimethylpropyl)spiro[2,3-dihydro-1H-quinoline-4,4'-piperidine] |
InChI |
InChI=1S/C18H28N2/c1-17(2,3)14-20-12-9-18(10-13-20)8-11-19-16-7-5-4-6-15(16)18/h4-7,19H,8-14H2,1-3H3 |
InChI-Schlüssel |
RSSXIHKHGXXMCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CN1CCC2(CCNC3=CC=CC=C32)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





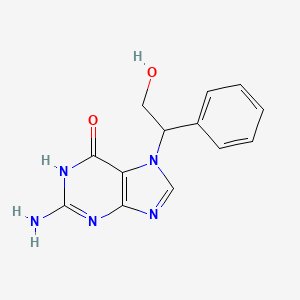
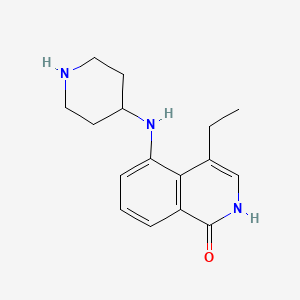

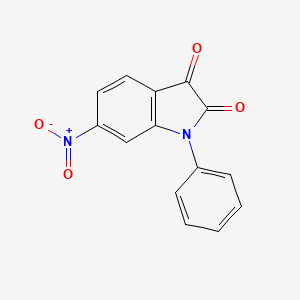
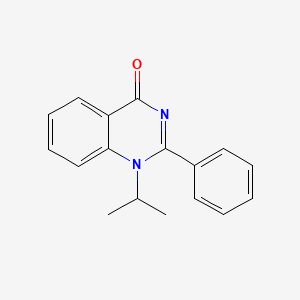

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
